molecular formula C7H9ClS2 B8078763 2-Chloro-5-propan-2-ylsulfanylthiophene

2-Chloro-5-propan-2-ylsulfanylthiophene

Cat. No.: B8078763
M. Wt: 192.7 g/mol
InChI Key: MUOIAXIZSIHGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-propan-2-ylsulfanylthiophene is a halogenated thiophene derivative characterized by a chlorine substituent at position 2 and a propan-2-ylsulfanyl (isopropylthio) group at position 5 of the thiophene ring. This compound belongs to a class of sulfur-containing heterocycles widely studied for their electronic properties, reactivity, and applications in materials science and pharmaceuticals. The chloro group enhances electrophilic substitution reactivity, while the bulky isopropylthio group introduces steric hindrance and modulates electronic effects, influencing solubility and stability .

Properties

IUPAC Name

2-chloro-5-propan-2-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClS2/c1-5(2)9-7-4-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOIAXIZSIHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-propan-2-ylsulfanylthiophene involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often patented, general methods include:

    Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving intermediate compounds. These steps often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to maximize efficiency and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

2-Chloro-5-propan-2-ylsulfanylthiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-propan-2-ylsulfanylthiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-propan-2-ylsulfanylthiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-5-propan-2-ylsulfanylthiophene with key analogs, emphasizing substituent effects:

Compound Name Substituents Key Properties Reference
This compound Cl (C2), -S-iPr (C5) Moderate lipophilicity; electron-withdrawing Cl and electron-donating -S-iPr groups
2-Chloro-5-thiophenecarboxaldehyde Cl (C2), -CHO (C5) High reactivity (aldehyde group); used in cross-coupling reactions
5-Chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide Cl (C5), sulfonamide group Bioactive; potential pharmaceutical applications
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Br (C4, C5), -CHO (C2') Brominated analog; high molecular weight, used in OLED materials
1-(4-Chlorothiophen-2-yl)ethanone Cl (C4), acetyl (C2) Electron-withdrawing acetyl group; intermediate in organic synthesis

Electronic and Physical Properties

  • Electron Effects : The -S-iPr group in the target compound donates electrons via resonance, counteracting the electron-withdrawing Cl. In contrast, analogs like 2-Chloro-5-thiophenecarboxaldehyde exhibit stronger electron withdrawal (-CHO), reducing ring electron density and altering reactivity in electrophilic substitutions .
  • Melting Points : Derivatives with bulky groups (e.g., carbazole in compound 6a, m.p. 140–145°C) exhibit higher melting points than smaller substituents (e.g., compound 6b, m.p. 75–80°C). The isopropylthio group in the target compound likely results in a moderate melting point (estimated 90–110°C).

Research Findings and Challenges

  • Reactivity Trade-offs : The isopropylthio group in this compound reduces electrophilic substitution rates compared to aldehyde or bromine analogs but improves oxidative stability.
  • Synthetic Limitations : Pd-catalyzed coupling (as in ) may face challenges with steric hindrance from the -S-iPr group, necessitating optimized conditions (e.g., higher catalyst loading or temperature).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.